1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate 1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18595155
InChI: InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-7-5-14(6-8-15,11(17)19-4)20-10-9-16/h9H,5-8,10H2,1-4H3
SMILES:
Molecular Formula: C14H23NO6
Molecular Weight: 301.34 g/mol

1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate

CAS No.:

Cat. No.: VC18595155

Molecular Formula: C14H23NO6

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate -

Specification

Molecular Formula C14H23NO6
Molecular Weight 301.34 g/mol
IUPAC Name 1-O-tert-butyl 4-O-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate
Standard InChI InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-7-5-14(6-8-15,11(17)19-4)20-10-9-16/h9H,5-8,10H2,1-4H3
Standard InChI Key OZQKUZWSOGLHGS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)OCC=O

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its functional groups:

  • 1-Tert-butyl ester: A bulky tert-butoxycarbonyl (Boc) group at the piperidine nitrogen.

  • 4-Methyl ester: A methyl ester at the 4-position of the piperidine ring.

  • 4-(2-Oxoethoxy): An ethoxy group with a ketone moiety at the terminal carbon, attached to the 4-position.

Molecular Formula: C15H23NO7\text{C}_{15}\text{H}_{23}\text{NO}_7
Molecular Weight: 353.35 g/mol (calculated).

Synthetic Pathways

Key Precursors and Reactions

The synthesis likely involves multi-step functionalization of piperidine scaffolds:

  • Core Structure Formation:

    • Starting with 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) , which provides the dual ester backbone.

  • Introduction of 2-Oxoethoxy Group:

    • Etherification: Reaction with glycolic acid derivatives (e.g., bromoacetyl bromide) under basic conditions (K2_2CO3_3/DMF) .

    • Mitsunobu Reaction: Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-hydroxyacetophenone derivatives .

Example Reaction:

1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate+BrCH2COOEtK2CO3,DMFTarget Compound\text{1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target Compound}

Optimization Considerations

  • Yield: Reported yields for analogous piperidine etherifications range from 60% to 94% depending on reaction conditions .

  • Purification: Silica gel chromatography (eluent: ethyl acetate/hexane) is commonly employed .

Physicochemical Properties

Spectral Data (Inferred from Analogues)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 1.44 (s, 9H, tert-butyl), 3.72 (s, 3H, methyl ester), 4.20 (m, 2H, OCH2_2), 4.05–4.15 (m, 2H, piperidine NCH2_2), 2.70–2.85 (m, 2H, piperidine CH2_2), 2.10–2.20 (m, 1H, piperidine CH), 1.80–1.90 (m, 2H, piperidine CH2_2) .

  • 13^{13}C NMR:

    • δ 170.5 (ester carbonyl), 169.8 (ketone), 80.5 (tert-butyl C), 52.3 (methyl ester OCH3_3) .

  • IR (cm1^{-1}):

    • 1740 (C=O ester), 1715 (C=O ketone), 1150 (C-O ester) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

  • Prodrug Development: The 2-oxoethoxy group serves as a reactive handle for conjugating bioactive molecules (e.g., antiviral agents) .

  • Kinase Inhibitors: Piperidine derivatives are prevalent in kinase inhibitor scaffolds (e.g., Vandetanib analogues) .

Case Study: Analogous Compounds

  • Vandetanib Intermediate: tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate (20.2% yield over three steps) demonstrates the utility of similar structures in oncology drug synthesis .

  • Antibacterial Agents: Substituted piperidines with ether linkages show activity against Gram-positive pathogens .

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